molecular formula C26H43N5O10P2 B1242923 Cabergoline diphosphate CAS No. 85329-89-1

Cabergoline diphosphate

Numéro de catalogue B1242923
Numéro CAS: 85329-89-1
Poids moléculaire: 647.6 g/mol
Clé InChI: QCSYJICXNUHBML-CGCNXJRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.

Applications De Recherche Scientifique

Neuroprotective Effects

Cabergoline, a dopamine D2 receptor agonist, demonstrates neuroprotective properties. In a study utilizing SH-SY5Y cells, cabergoline protected these cells from ischemia-induced death, suggesting potential therapeutic use in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).

Treatment of Prolactinomas

Cabergoline has been effective in treating prolactinomas, particularly in cases resistant to other treatments. It normalized prolactin levels and reduced tumor size in a significant number of patients, indicating its potential as a primary therapy for macroprolactinomas (Colao et al., 1997).

Application in Parkinson's Disease

In Parkinson's disease, cabergoline has shown efficacy as an adjunct to levodopa treatment. A study demonstrated improved activities of daily living and motor examination scores, suggesting its utility in suboptimally controlled Parkinson's disease (Hutton et al., 1996).

Impact on Cardiac Valves

Research indicates an association between cabergoline and increased risk of cardiac valve regurgitation. This finding is significant in understanding the potential risks associated with its long-term use in patients (Schade et al., 2007).

Effects on Ovarian Hyperstimulation Syndrome

Cabergoline has been evaluated for its efficacy in reducing the risk of ovarian hyperstimulation syndrome. It appears to reduce the occurrence of moderate-severe OHSS without significantly impacting clinical pregnancy or the number of retrieved oocytes (Leitão et al., 2014).

Role in Acromegaly Treatment

Cabergoline has been studied for its efficacy in acromegaly, both alone and in combination with somatostatin analogs. It shows promise in normalizing IGF-I levels in a significant number of patients, suggesting its potential as a therapeutic option in acromegaly management (Sandret et al., 2011).

Propriétés

Numéro CAS

85329-89-1

Nom du produit

Cabergoline diphosphate

Formule moléculaire

C26H43N5O10P2

Poids moléculaire

647.6 g/mol

Nom IUPAC

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid

InChI

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1

Clé InChI

QCSYJICXNUHBML-CGCNXJRXSA-N

SMILES isomérique

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

SMILES canonique

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Numéros CAS associés

81409-90-7 (Parent)

Synonymes

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabergoline diphosphate
Reactant of Route 2
Reactant of Route 2
Cabergoline diphosphate
Reactant of Route 3
Reactant of Route 3
Cabergoline diphosphate
Reactant of Route 4
Reactant of Route 4
Cabergoline diphosphate
Reactant of Route 5
Reactant of Route 5
Cabergoline diphosphate
Reactant of Route 6
Reactant of Route 6
Cabergoline diphosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.